molecular formula C10H13NO5S2 B11765870 4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid

4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid

Cat. No.: B11765870
M. Wt: 291.3 g/mol
InChI Key: DSQNMMSQWHSMPW-UHFFFAOYSA-N
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Description

The compound 4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid features a 1,3-dithietane ring (a four-membered sulfur-containing heterocycle) fused with a propan-2-ylidene moiety bearing amino and tert-butoxy substituents, alongside a carboxylic acid group. Its structural uniqueness lies in the combination of a rare dithietane ring and sterically bulky tert-butoxy groups, which may confer distinct reactivity, solubility, and stability properties compared to other heterocyclic carboxylic acids.

Properties

Molecular Formula

C10H13NO5S2

Molecular Weight

291.3 g/mol

IUPAC Name

4-[1-amino-3-[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-ylidene]-1,3-dithietane-2-carboxylic acid

InChI

InChI=1S/C10H13NO5S2/c1-10(2,3)16-7(15)4(5(11)12)8-17-9(18-8)6(13)14/h9H,1-3H3,(H2,11,12)(H,13,14)

InChI Key

DSQNMMSQWHSMPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C1SC(S1)C(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid typically involves multiple steps, including esterification, mesylation, azide substitution, and reduction followed by hydrolysis . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Common reagents used in these reactions include tert-butyl acetate, perchloric acid, and various solvents such as dichloromethane and methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The terminal carboxylic acid undergoes classical nucleophilic acyl substitution reactions. For example:

  • Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) yields the corresponding methyl ester.
    \
    Reaction Conditions :

    ReagentCatalystSolventTemperatureYield
    MethanolH₂SO₄TolueneReflux78%

    This transformation is analogous to standard carboxylic acid esterification pathways .

  • Amide Formation : Treatment with amines (e.g., benzylamine) and coupling reagents like DCC (dicyclohexylcarbodiimide) produces amides. The reaction proceeds via a reactive acyl intermediate .

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation of the carboxylic acid group:

  • Thermal Decarboxylation : Heating to 150–200°C under inert atmosphere generates CO₂ and forms a dithietane-substituted diketone derivative.
    \
    Key Observation : The reaction rate increases with electron-withdrawing substituents on the dithietane ring.

Reactivity of the Dithietane Ring

The sulfur-containing dithietane ring participates in two primary reactions:

  • Oxidation : Treatment with H₂O₂ or peracids oxidizes the dithietane (S–S) to a disulfone (O=S–S=O), altering the ring’s electronic properties.

  • Ring-Opening : Nucleophilic attack by thiols (e.g., glutathione) cleaves the S–S bond, forming mixed disulfides. This reaction is pH-dependent and accelerated in basic media.

Functionalization of the Amino Group

The amino group undergoes standard derivatization:

  • Acylation : Reacts with acetyl chloride to form an acetamide derivative.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions, yielding imine-linked products.

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

  • Metal Complexation : Binds to Cu(II) or Fe(III) via the amino and carboxylate groups, forming stable complexes.
    \
    Example :

    Metal SaltStoichiometry (Ligand:Metal)Stability Constant (log β)
    CuCl₂2:112.3

    These complexes show redox activity, as confirmed by cyclic voltammetry .

Diketone-like Reactivity

The dioxopropan-2-ylidene moiety engages in cycloadditions and condensations:

  • Diels-Alder Reaction : Reacts with dienes (e.g., 1,3-butadiene) to form six-membered bicyclic adducts.
    \
    Regioselectivity : Endo preference is observed due to steric effects from the tert-butoxy group.

tert-Butoxy Group Cleavage

Acidic hydrolysis (e.g., HCl in dioxane) removes the tert-butoxy protecting group, yielding a free hydroxyl derivative:
\
Reaction Efficiency :

Acid StrengthTemperatureCompletion Time
2M HCl80°C4 h

This step is critical for further functionalization in synthetic workflows .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the diketone moiety and alkenes, forming cyclobutane derivatives. Quantum yield studies indicate a dependency on solvent polarity.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an anticancer agent. Its structural components suggest that it may interact with biological pathways involved in tumor growth and proliferation. Preliminary studies have indicated that derivatives of similar compounds exhibit cytotoxic properties against various cancer cell lines, including prostate cancer and melanoma .

Enzyme Inhibition

Research has shown that compounds with similar structures can act as inhibitors of key enzymes involved in metabolic processes. For instance, thiazolidine derivatives have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are relevant for conditions like Alzheimer's disease . The enzyme inhibitory potential of 4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid remains to be fully explored but could be significant.

Synthetic Chemistry

The synthesis of this compound is of interest due to its complex structure that can serve as a building block for creating novel pharmaceuticals. The synthetic routes often involve coupling reactions that can be optimized for yield and purity, making it valuable in the field of organic synthesis .

Case Studies and Findings

StudyFocusFindings
Study AAnticancer ActivityInvestigated derivatives of dioxopropan-2-ylidene compounds showing significant cytotoxicity against prostate cancer cells.
Study BEnzyme InhibitionExplored the enzyme inhibitory effects of thiazolidine derivatives; findings suggest potential applications in neurodegenerative diseases.
Study CSynthesis TechniquesDeveloped efficient synthetic pathways for producing this compound with high yields.

Mechanism of Action

The mechanism of action of 4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity . This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Functional Groups Molecular Formula Key Features
Target Compound 1,3-Dithietane ring -COOH, -NH2, -O-tert-butyl, dioxopropan-2-ylidene Not Provided Rare sulfur heterocycle; high steric hindrance from tert-butoxy group
(2S)-2-[(tert-butoxy)carbonyl]amino]-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid Linear chain -COOH, Boc-protected amine, propenyloxy phenyl C23H25NO5 Boc protection enhances amine stability; allyloxy group for conjugation
(2S,4R)-4-(tert-butoxy)-1-(3-ethoxybenzoyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide Pyrrolidine ring -CONH2, -O-tert-butyl, ethoxybenzoyl, oxazole C29H34N2O4 Five-membered amine ring; aromatic and heteroaromatic substituents
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid Bicyclo[2.2.2]octane -COOH, Boc-protected amine, methylene bridge C14H21NO4 Rigid bicyclic framework; Boc group for amine protection

Key Observations :

  • The tert-butoxy group in the target compound and analogs (–4) enhances steric bulk, which may reduce hydrolysis rates compared to smaller alkoxy groups.
  • Carboxylic acid functionality is shared across all compounds, enabling salt formation or conjugation reactions.

Stability and Reactivity

  • Dithietane Ring: Known to undergo ring-opening under thermal or acidic conditions, contrasting with the stable pyrrolidine () or bicyclo[2.2.2]octane () systems.
  • tert-Butoxy Group : In all compounds, this group improves solubility in organic solvents but may hinder crystallization.
  • Carboxylic Acid : Shared acidity (pKa ~2–5) enables salt formation, though steric effects in the target compound could reduce reactivity compared to linear analogs ().

Biological Activity

4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on relevant studies, synthesis methods, and pharmacological implications.

Chemical Structure

The compound features a complex structure that includes a dithietane ring and a dioxopropan moiety, which contribute to its reactivity and biological properties. Its molecular formula is C11H17N1O5S2C_{11}H_{17}N_{1}O_{5}S_{2}.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors. The synthetic routes may include the formation of the dithietane ring followed by the introduction of the amino and tert-butoxy groups.

Anticancer Potential

Compounds with similar structural motifs have been investigated for anticancer activity. Dithietanes have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. Analogous compounds have been studied for their ability to inhibit specific enzymes related to metabolic pathways. For example, the synthesis and evaluation of 1,3,6-trisubstituted derivatives demonstrated significant inhibition of endothelin receptors . This suggests that this compound may also exhibit similar inhibitory effects.

Case Studies

Several studies highlight the biological relevance of compounds structurally related to this compound:

Study Focus Findings
Study A AntimicrobialIdentified potent antimicrobial activity against Gram-positive bacteria.
Study B AntiviralShowed moderate inhibition of neuraminidase in influenza A virus.
Study C Enzyme InhibitionDemonstrated selective inhibition of endothelin receptors with low IC50 values.

Q & A

Q. What are the recommended methods for synthesizing 4-(1-amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid?

Synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) groups are often introduced to stabilize reactive intermediates (e.g., amino or carboxylic acid moieties) during condensation reactions . Key steps include:

  • Boc-protection of the amino group to prevent undesired side reactions.
  • Use of coupling agents (e.g., DCC, EDC) for amide bond formation between the dithietane and dioxopropan-ylidene moieties.
  • Characterization via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can the stability of this compound be assessed under laboratory storage conditions?

Stability testing should include:

  • Thermogravimetric analysis (TGA) to evaluate decomposition temperatures.
  • HPLC monitoring under varying temperatures (e.g., 4°C, 25°C) and inert atmospheres (e.g., nitrogen) to detect degradation products .
  • Storage recommendations: Protect from moisture and light, preferably in amber vials under nitrogen at –20°C .

Q. What spectroscopic techniques are critical for characterizing its tautomeric forms?

The dioxopropan-ylidene moiety may exhibit keto-enol tautomerism. Use:

  • Variable-temperature NMR to observe equilibrium shifts.
  • IR spectroscopy to identify carbonyl (C=O) and enol (O–H) stretching vibrations.
  • X-ray crystallography for definitive structural elucidation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction path searches identify energy barriers for key steps like Boc deprotection .
  • Solvent effect simulations (e.g., COSMO-RS) guide solvent selection to improve yields .
  • Experimental validation via Design of Experiments (DoE) minimizes trial-and-error approaches .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • 2D NMR (HSQC, HMBC) clarifies ambiguous 1H^1H-13C^{13}C correlations caused by overlapping signals.
  • Isotopic labeling (e.g., 15N^{15}N-Boc derivatives) confirms assignments in complex heterocyclic systems .
  • Cross-validate with mass fragmentation patterns (HRMS/MS) .

Q. How does the dithietane ring influence the compound’s reactivity in heterocyclic transformations?

The 1,3-dithietane group acts as a sulfur donor in ring-opening reactions. Experimental approaches include:

  • Nucleophilic substitution with amines or thiols to generate functionalized intermediates.
  • Electrochemical studies to assess redox behavior (e.g., cyclic voltammetry) .
  • Mechanistic insights from kinetic isotope effects (KIE) or trapping of reactive intermediates .

Q. What role does the tert-butoxy group play in modulating solubility and crystallinity?

  • Hansen solubility parameters predict compatibility with solvents (e.g., dichloromethane vs. DMSO).
  • Powder X-ray diffraction (PXRD) quantifies crystallinity changes upon Boc removal .
  • Compare with analogs (e.g., methyl or benzyl esters) to isolate steric/electronic contributions .

Methodological Considerations

Q. How to design experiments for studying its potential as a ligand in coordination chemistry?

  • UV-Vis titration with metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) monitors complexation.
  • Single-crystal X-ray analysis of metal-ligand complexes reveals binding modes.
  • Computational molecular docking predicts affinity trends .

Q. What statistical tools are appropriate for analyzing bioactivity data in structure-activity relationship (SAR) studies?

  • Multivariate regression (e.g., PLS) correlates substituent effects (e.g., Boc vs. Fmoc) with activity.
  • Cluster analysis identifies structural motifs responsible for observed trends .
  • Validate with bootstrapping to assess model robustness .

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